Ethyl 1-propylhydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-propylhydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 1-propylhydrazinecarboxylate consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Unfortunately, specific details about its molecular structure, such as bond lengths and angles, are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Schiff and Mannich Bases Synthesis : Ethyl imidate hydrochlorides were prepared and treated with ethyl carbazate to synthesize ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted to form Schiff and N-Mannich bases, showcasing a method for synthesizing complex nitrogen-containing compounds (Bekircan & Bektaş, 2008).

- 1,3-Thiazine-6-phenylimino-5-carboxylates Synthesis : A multicomponent reaction involving ethyl 3-aminocrotonate and substituted phenylisothiocyanates facilitated access to substituted 1,3-thiazine-6-phenylimino-5-carboxylates, highlighting the utility of ethyl-based compounds in synthesizing heterocyclic structures with potential pharmacological activities (Trinh & McCluskey, 2016).

Pharmaceutical and Biological Applications

- Anticancer Agents : The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate demonstrated significant differences in potency in biological tests, indicating the importance of ethyl-based compounds in the development of new anticancer agents (Temple & Rener, 1989).

- Antimicrobial Activities : Novel heterocycles utilizing thiophene incorporated thioureido substituent were synthesized, with some compounds displaying potent activity against the colon HCT-116 human cancer cell line, further underscoring the potential of ethyl-based derivatives in antimicrobial and anticancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Advanced Materials and Chemical Synthesis

- Hydrogen Bonding in Benzoxazine Dimers : Investigation of hydrogen-bonding properties of alkyl-substituted benzoxazine dimers, used as model compounds for polybenzoxazines, revealed the importance of ethyl groups in influencing the material properties like near-zero shrinkage upon curing, highlighting the role of ethyl-based compounds in material science (Schnell et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl N-amino-N-propylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMNLEZGIPUNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-propylhydrazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

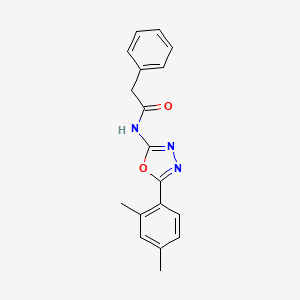

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)

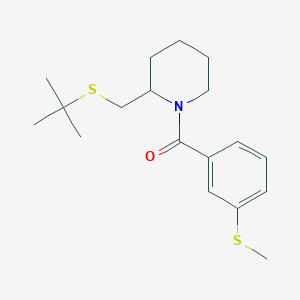

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)

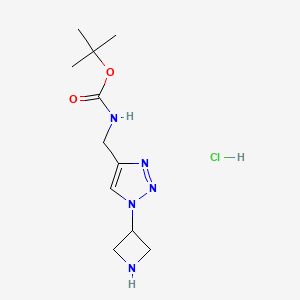

![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)

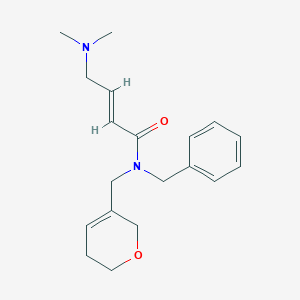

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)

![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)